methyl 4-bromo-1-cyclopentyl-1H-pyrazole-3-carboxylate
Description
Methyl 4-bromo-1-cyclopentyl-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Properties
IUPAC Name |
methyl 4-bromo-1-cyclopentylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-15-10(14)9-8(11)6-13(12-9)7-4-2-3-5-7/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNPMLFNWWTXNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1Br)C2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-1-cyclopentyl-1H-pyrazole-3-carboxylate typically involves the bromination of a pyrazole precursor. One common method is the bromination of 1-cyclopentyl-1H-pyrazole-3-carboxylate using N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more environmentally friendly solvents and reagents to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-1-cyclopentyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while substitution reactions can yield various functionalized pyrazoles .
Scientific Research Applications
Methyl 4-bromo-1-cyclopentyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Explored for its properties in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of methyl 4-bromo-1-cyclopentyl-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: A similar compound with a methyl group instead of a cyclopentyl group.
4-Bromo-1H-pyrazole: Lacks the ester and cyclopentyl groups, making it less complex.
1-Cyclopentyl-1H-pyrazole-3-carboxylate: Similar structure but without the bromine atom.
Uniqueness
The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
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